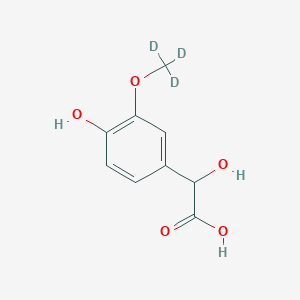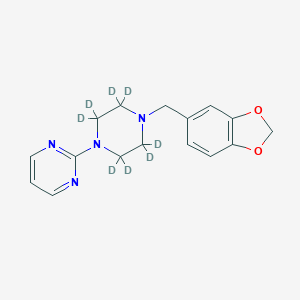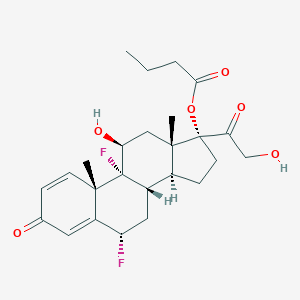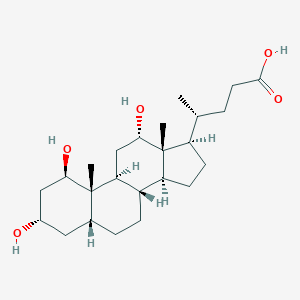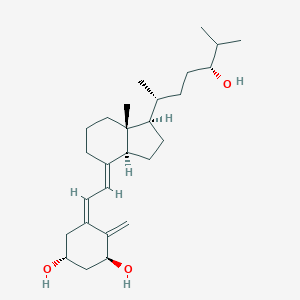
Linezolid-d3
Overview
Description
Linezolid-d3 is an internal standard for the quantification of linezolid . It is a synthetic oxazolidinone antibiotic with activity against a wide range of Gram-positive bacteria, including resistant strains of several species . It is a deuterated form of linezolid, which has been chemically modified to replace the hydrogen atoms with deuterium atoms .
Synthesis Analysis
A seven-step continuous flow synthesis of Linezolid has been reported . The synthesis involves a Ritter-type reaction between (+)-epichlorohydrin and acetonitrile .
Molecular Structure Analysis
Linezolid binds to a deep cleft of the 50S ribosomal subunit that is surrounded by 23S rRNA nucleotides . Mutation of 23S rRNA has been shown to be a linezolid resistance mechanism .
Chemical Reactions Analysis
Linezolid therapy should not be deferred due to the risk of serotonin syndrome . The data collected reveals a low prevalence of serotonin toxicity in both linezolid monotherapy and linezolid concurrent with other serotonergic agents .
Physical And Chemical Properties Analysis
Linezolid-d3 is an off-white solid . It has a molecular weight of 340.36 and a molecular formula of C16H17D3FN3O4 .
Scientific Research Applications
Therapeutic Drug Monitoring (TDM)
Linezolid-d3: is used as an internal standard in TDM to improve the efficacy of linezolid and reduce the risk of time- and dose-dependent toxicity. A novel method using direct analysis in real-time tandem mass spectrometry (DART-MS/MS) without chromatographic separation has been developed, significantly reducing the total run time to only 24 seconds per sample .
Pharmacokinetic Studies
The compound has been applied in pharmacokinetic studies to understand the behavior of linezolid in the human body. For instance, it was used in a study involving healthy male volunteers to monitor the drug’s concentration over time after oral administration of a 600 mg tablet of linezolid .
Antibiotic Resistance Research
Linezolid-d3: aids in the investigation of antibiotic resistance mechanisms. It helps in analyzing the mutations in 23S rRNA and ribosomal proteins uL3 and uL4, which are associated with linezolid resistance, thus contributing to the development of more effective antibiotics .
Intensive Care Unit (ICU) Applications
In ICUs, linezolid is a critical drug for treating infections caused by resistant bacteria like MRSA and VRELinezolid-d3 is essential for studying the drug’s efficacy and safety profile in such critical care settings .
Compatibility and Stability Studies
Linezolid-d3: is utilized in studies to determine the physicochemical compatibility and stability of linezolid in various solutions, such as sodium chloride and glucose solutions. This is crucial for ensuring the safe and effective delivery of the drug in different medical preparations .
Drug Interaction Research
Research involving Linezolid-d3 also extends to studying potential drug interactions. For example, it’s used to understand the interaction between linezolid and serotonin reuptake inhibitors, which can lead to serotonin toxicity .
Mechanism of Action
Target of Action
Linezolid-d3, a synthetic antibiotic of the oxazolidinone class, primarily targets aerobic Gram-positive bacteria . It is bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit , which is essential for bacterial protein synthesis.
Mode of Action
Linezolid-d3 exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . By binding to the 23S ribosomal RNA of the 50S subunit, it prevents the formation of the 70S initiation complex , which is crucial for bacterial reproduction .
Biochemical Pathways
The primary biochemical pathway affected by Linezolid-d3 is the bacterial protein synthesis pathway . By inhibiting the formation of the 70S initiation complex, Linezolid-d3 disrupts the protein synthesis process, leading to the cessation of bacterial growth or death .
Pharmacokinetics
Linezolid-d3 is well absorbed after oral administration, with a bioavailability of nearly 100% . It has a complex metabolism, with the primary metabolite formed through a nonenzymatic mechanism. The major pathway of elimination is urinary excretion . Linezolid exposures in children were higher compared to exposures in adults who had received a 600 mg once-daily dose .
Result of Action
The molecular and cellular effects of Linezolid-d3’s action are primarily seen in its antibacterial activity. It suppresses the phagocytic ability, cytokine synthesis, and secretion of immune cells, as well as the expressions of immune-related genes at the mRNA level under the stimulation of endotoxin or pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Linezolid-d3. The horizontal transfer of linezolid resistance genes at the human-animal-environment interfaces plays a crucial role in driving the circulation of linezolid resistance reservoirs . The rise of linezolid resistance has been widely observed both in clinical and non-clinical settings .
Safety and Hazards
properties
IUPAC Name |
2,2,2-trideuterio-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZROVQLWOKYKF-FUPFOCIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649152 | |
| Record name | N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Linezolid-d3 | |
CAS RN |
1127120-38-0 | |
| Record name | N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

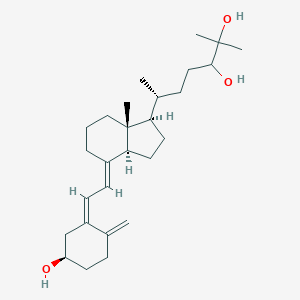


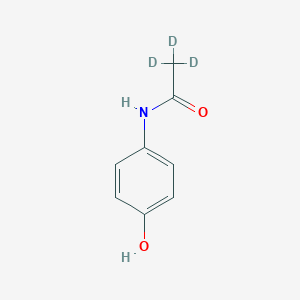
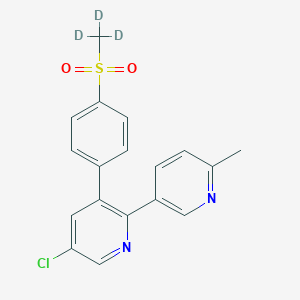
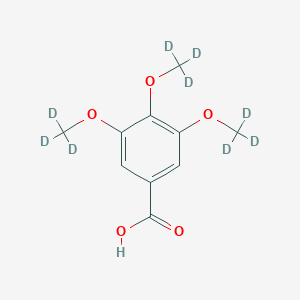
![(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B196562.png)
